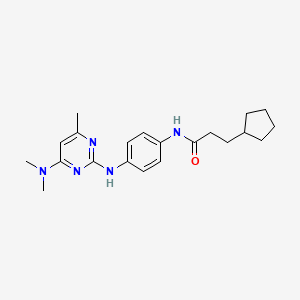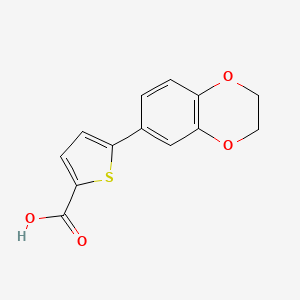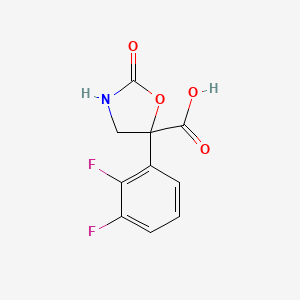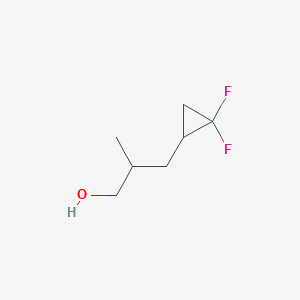
3-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide. Amides are a class of compounds that are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the coupling of these pieces with the cyclopentylpropanamide portion. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a propanamide group attached to a cyclopentyl group, a phenyl group, and a pyrimidine ring. The pyrimidine ring is substituted with a dimethylamino group and a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The pyrimidine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the overall size and shape of the molecule .Aplicaciones Científicas De Investigación
Chemokine Receptor Antagonism
Compounds with structural similarities to the queried chemical have been explored for their potential as chemokine receptor antagonists, particularly targeting CCR3 receptors. This research avenue is significant for understanding and potentially treating inflammatory conditions, such as asthma. The structural features of these compounds, including amide and pyrimidine functionalities, suggest their utility in modulating receptor activities through small molecule antagonism (Beecham, 2000).
Antiviral Research
Another application involves the synthesis of pyrimidine derivatives with antiviral activities. Research has demonstrated that certain pyrimidine compounds exhibit inhibitory effects on herpes viruses, retroviruses, and other pathogens. The manipulation of pyrimidine structures, including alterations similar to those in the queried compound, can lead to significant antiviral properties, showcasing the potential of such compounds in antiviral drug development (Holý et al., 2002).
Antimicrobial and Antifungal Activities
The exploration of compounds with dimethylamino and pyrimidine components for their antimicrobial and antifungal activities is another area of interest. These studies aim to address the need for new therapeutic agents against resistant microbial strains. For instance, research into pyrimidin-2-amine derivatives has shown promising antimicrobial potential, indicating that structural analogs could serve as valuable leads in the search for new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition for Cancer Therapy
Research into the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, represents another application. Compounds with structural features similar to the queried molecule have been investigated for their potential to inhibit CDKs, offering insights into cancer treatment strategies. These findings underscore the importance of structural motifs found in the queried compound for developing novel anticancer therapies (Pevarello et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-15-14-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)13-8-16-6-4-5-7-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCDAWTTXGBAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2780362.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)
![3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B2780365.png)
![6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2780366.png)


![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2780373.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780375.png)

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)


![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)